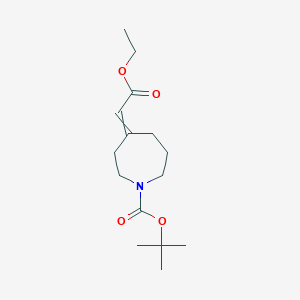
tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate: is a chemical compound with the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol . It is primarily used in scientific research and is known for its unique structure, which includes an azepane ring and an ethoxy-oxoethylidene group.
Métodos De Preparación
The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate can be achieved through several steps :
Reaction of tert-butyl azepane-1-carboxylate with ethyl oxalyl chloride: This step involves the formation of an intermediate compound.
Esterification: The intermediate is then subjected to esterification to form the final product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate undergoes various chemical reactions :
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the ester group, forming the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate involves its interaction with specific molecular targets . It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include:
Enzyme inhibition: By binding to the active site of an enzyme, it can prevent the enzyme from catalyzing its reaction.
Signal transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.
Comparación Con Compuestos Similares
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate can be compared with other similar compounds :
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: This compound has a piperidine ring instead of an azepane ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound lacks the ethylidene group.
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Similar structure but different ring size.
These comparisons highlight the unique structural features and reactivity of this compound.
Propiedades
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-5-19-13(17)11-12-7-6-9-16(10-8-12)14(18)20-15(2,3)4/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIXIYCYGVQYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














